molecular formula C8H8N2O B2857705 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one CAS No. 2287340-98-9

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

Cat. No.: B2857705
CAS No.: 2287340-98-9
M. Wt: 148.165
InChI Key: HXJSAINNIPKPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is a high-purity chemical building block belonging to the dihydropyrrolopyridine family, a privileged scaffold in medicinal chemistry. The pyrrolopyridine core is a key pharmacophore found in compounds with a broad spectrum of pharmacological activities . This specific methyl-substituted derivative serves as a versatile intermediate for constructing novel molecules in drug discovery programs. Researchers value this scaffold for its potential in developing anticancer agents, as closely related 5,6-dihydropyrrolo[3,4-b]pyridine-7-one derivatives have demonstrated excellent inhibitory activities against various human tumor cell lines . Beyond oncology, the pyrrolo[3,4-b]pyridine structure is integral to compounds investigated for antidiabetic applications, including aldose reductase inhibition and GPR119 agonism, which are promising mechanisms for treating type 2 diabetes and its complications . Furthermore, this heterocyclic system is being explored in the development of necroptosis inhibitors that target Receptor-Interacting Protein Kinase 1 (RIPK1), a promising therapeutic strategy for inflammatory and neurodegenerative diseases . The compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-9-7-6(5)4-10-8(7)11/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJSAINNIPKPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNC(=O)C2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized via intramolecular cyclization reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methyl group and other positions on the pyrrole and pyridine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one 4-CH₃ C₈H₈N₂O 148.16 Higher lipophilicity vs. parent
2,4-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one 2-CH₃, 4-CH₃ C₉H₁₀N₂O 162.19 Enhanced steric hindrance
4-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one 4-Br C₇H₅BrN₂O 213.03 Increased reactivity for cross-coupling
6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one 6-CH₂CH₃ C₈H₁₀N₂O 150.18 Altered ring conformation
5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7-one 5-OH, 6-Ph C₁₂H₁₀N₂O₂ 214.22 Polar; m.p. 236–238°C (methanol)
Zopiclone (reference drug) 5-Cl-pyridyl, piperazine C₁₇H₁₇ClN₆O₃ 388.81 Sedative; logP ~1.3

Key Observations :

  • Lipophilicity : Methyl and ethyl substituents increase logP, favoring CNS penetration (e.g., zopiclone’s methylpiperazine group) .
  • Reactivity : Bromine at position 4 () enables Suzuki-Miyaura cross-coupling for further functionalization .
  • Conformational Effects : Ethyl at position 6 () may induce steric strain, altering binding to biological targets.

Table 3: Pharmacological Profiles (Selected Derivatives)

Compound Biological Activity IC₅₀/EC₅₀ Notes
3-Methoxy-6-substituted derivatives Anticancer (in vitro) 1–10 µM SAR studies highlight methoxy importance
Zopiclone GABAₐ receptor agonist 10–50 nM Binds to benzodiazepine site
5-Hydroxy-6-phenyl derivative Unknown N/A High crystallinity aids formulation

Structure-Activity Relationships (SAR) :

  • Methoxy Groups : 3-Methoxy substitution () enhances cytotoxicity against cancer cells by improving membrane interaction .

Biological Activity

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one (CAS Number: 2287340-98-9) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2OC_8H_8N_2O, with a molecular weight of 148.16 g/mol. The compound features a pyrrole ring fused to a pyridine ring with a methyl group at the fourth position, which may influence its biological properties.

PropertyValue
Molecular FormulaC₈H₈N₂O
Molecular Weight148.16 g/mol
CAS Number2287340-98-9
StructureStructure

The primary target of this compound is the M4 muscarinic acetylcholine receptor , where it acts as an allosteric modulator . This interaction suggests potential effects on neurotransmission and could be significant for treating neurological disorders.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyrrolopyridines can inhibit various bacterial strains effectively .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, in a study assessing the cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines, it was found that compounds related to this compound displayed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Comparison to Doxorubicin
MCF-72.39More effective
HCT-1162.90More effective
A5493.81More effective

Hypolipidemic Activity

In animal models, particularly hyperlipidemic rats, derivatives of this compound have shown promising hypolipidemic effects. For example, certain derivatives were reported to lower total cholesterol levels by up to 19.45%, outperforming standard treatments like gemfibrozil .

Case Studies and Research Findings

  • Study on Antimicrobial Effects : A study published in MDPI evaluated various pyrrole derivatives for antimicrobial activity against common pathogens. The results indicated that specific modifications in the structure enhanced efficacy against Gram-positive bacteria .
  • Cytotoxicity Evaluation : In a comparative study involving multiple compounds from the pyrrolopyridine family, it was found that modifications at the methyl group position significantly influenced anticancer activity against MCF-7 cells .
  • Hypolipidemic Research : A recent investigation into the hypolipidemic effects of pyrrolopyridine derivatives revealed significant reductions in triglycerides and cholesterol levels in treated rats compared to control groups .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one derivatives, and what reaction conditions are critical for success?

The Ugi three-component reaction (Ugi-3CR) and Ugi–Zhu reaction are widely used for synthesizing pyrrolo[3,4-b]pyridinone derivatives. Key conditions include:

  • Catalysts : Scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃) for activating imine intermediates .
  • Solvents : Toluene or benzene (PhH) at reflux temperatures .
  • Reactants : Substituted amines, aldehydes, isocyanides, and maleic anhydride as a carbonyl source. For example, 3-piperidinemethylamine and 4-pyridinecarboxaldehyde yield derivatives with regioselective control .
  • Yields : Range from 20% to 92%, depending on substituent steric effects and catalyst efficiency .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying regiochemistry and substituent positions. For example, aromatic protons in 7-(4-chlorophenyl) derivatives show distinct splitting patterns at δ 7.2–7.4 ppm .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and secondary amine bands .
  • Thin-Layer Chromatography (TLC) : Rf values (e.g., 0.34–0.51 in ethyl acetate/hexane) monitor reaction progress .
  • Melting Point Analysis : Used to assess purity, with reported values ranging from 109°C to 240°C for substituted derivatives .

Q. How do solubility and storage conditions impact experimental reproducibility for this compound?

  • Solubility : Derivatives are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. For example, 2-chloro derivatives require DMSO for stock solutions at 10 mM .
  • Storage : Stable at 2–8°C in anhydrous conditions to prevent hydrolysis of the lactam ring .

Advanced Research Questions

Q. How can researchers address low yields in multicomponent reactions involving this compound derivatives?

  • Catalyst Optimization : Replace Sc(OTf)₃ with Yb(OTf)₃ to improve yields from 20% to >90% in sterically hindered reactions .
  • Solvent Screening : Test toluene vs. acetonitrile to balance reaction rate and byproduct formation .
  • Temperature Control : Gradual heating (e.g., 80°C to 110°C) minimizes decomposition of thermally sensitive intermediates .

Q. What computational tools can resolve discrepancies in spectroscopic data for novel derivatives?

  • Density Functional Theory (DFT) : Predicts ¹³C NMR chemical shifts to validate experimental data. For example, DFT-calculated shifts for 7-(2-bromophenyl) derivatives align with observed values within ±2 ppm .
  • Molecular Dynamics Simulations : Model solvent effects on regioselectivity in Ugi reactions .

Q. How can substituent effects on the pyrrolo[3,4-b]pyridinone core be systematically studied for drug discovery?

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -Cl, -Br) at the 7-position to enhance binding affinity. For instance, 7-(4-chlorophenyl) derivatives show improved activity in preliminary assays .
  • Bioisosteric Replacement : Replace the morpholino group with piperidine or pyrrolidine to modulate pharmacokinetic properties .

Q. What strategies mitigate conflicting data between NMR and X-ray crystallography for structural elucidation?

  • Cocrystallization : Use halogenated derivatives (e.g., 7-(2-bromophenyl)) to improve crystal packing for X-ray analysis .
  • NOESY Experiments : Detect through-space proton interactions to confirm stereochemistry in ambiguous cases .

Q. How can reaction scalability be optimized without compromising regioselectivity?

  • Flow Chemistry : Continuous flow systems reduce side reactions in large-scale Ugi–Zhu syntheses .
  • Microwave Assistance : Shorten reaction times (e.g., from 24 hours to 2 hours) while maintaining yields >85% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.